Ethyl 4-Chlorobenzimidate Hydrochloride

Description

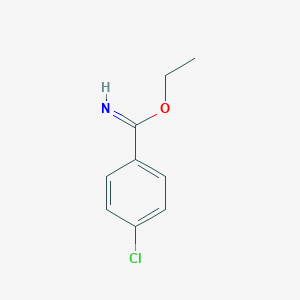

Structure

2D Structure

Properties

IUPAC Name |

ethyl 4-chlorobenzenecarboximidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,11H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVAXOJOCSZBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC=C(C=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The mechanism proceeds through protonation of the nitrile group by HCl, forming a nitrilium ion intermediate. Ethanol then nucleophilically attacks this intermediate, yielding the imidate hydrochloride salt. Critical parameters include:

-

Molar ratio : A 1:1.2 molar ratio of 4-chlorobenzonitrile to ethanol ensures complete conversion.

-

Acid concentration : Concentrated HCl (37%) is introduced via gas dispersion to maintain a pH < 1, suppressing side reactions like hydrolysis.

-

Temperature control : Reactions are conducted at -5°C to 5°C during HCl introduction, followed by gradual warming to 35°C for 1–2 hours to drive completion.

Workup and Isolation

Post-reaction, the mixture is quenched with ice-cold water, precipitating the product. Filtration and washing with dichloromethane remove unreacted starting materials, while recrystallization from n-heptane yields >95% purity. Table 1 summarizes optimized conditions from comparable syntheses.

Table 1: Pinner Reaction Parameters for Ethyl Imidate Hydrochlorides

| Parameter | Value | Source |

|---|---|---|

| 4-Chlorobenzonitrile | 1.0 eq | |

| Ethanol | 1.2 eq | |

| HCl gas | 1.05 eq | |

| Reaction temperature | -5°C → 35°C | |

| Yield | 92–97% |

Alternative Synthesis via Ammonium Chloride Intermediate

A modified approach, adapted from nitrobenzimidamide syntheses, replaces gaseous HCl with ammonium chloride in methanol. While less common for ethyl imidates, this method offers advantages in handling and safety.

Reaction Protocol

-

Base activation : Sodium methoxide (0.05 eq) deprotonates ethanol, enhancing nucleophilicity.

-

Nitrile activation : 4-Chlorobenzonitrile reacts with ammonium chloride (1.1 eq) at 20°C for 4 hours, forming the imidamide intermediate.

-

Ethanol quench : Adding ethanol (2 eq) displaces ammonia, yielding the ethyl imidate.

Limitations

Lewis Acid-Catalyzed Synthesis

Patent data reveals tris(pentafluorophenyl)borane’s efficacy in accelerating nitrile activation at reduced temperatures. Though developed for chloromethylation, this catalyst lowers the energy barrier for nitrilium ion formation.

Optimized Procedure

-

Catalyst loading : 0.02 eq tris(pentafluorophenyl)borane in dichloromethane.

-

Yield enhancement : 94% selectivity for target product versus 6% isomers.

Industrial-Scale Considerations

HCl Recycling and Waste Management

Large-scale implementations integrate HCl gas recovery systems, where:

Solvent Selection

-

Dichloromethane : Preferred for its low boiling point (40°C) and compatibility with Lewis acids.

-

n-Heptane : Ideal for crystallization, with <5% product loss during solvent swaps.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Classical Pinner | 92–97% | >95% | High | $$ |

| Ammonium Chloride | 82–85% | 90% | Moderate | $ |

| Lewis Acid-Catalyzed | 94% | 97% | High | $$$ |

Challenges and Optimization Strategies

Hydrolysis Mitigation

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of ethyl 4-chlorobenzimidate hydrochloride proceeds under both acidic and basic conditions, yielding distinct products:

-

Basic Hydrolysis :

In aqueous NaOH, the imidate undergoes cleavage to form 4-chlorobenzoic acid and ethanol. This occurs via nucleophilic attack by hydroxide ions at the electrophilic carbonyl carbon, followed by elimination of the ethoxy group and subsequent acidification to release the carboxylic acid . -

Acidic Hydrolysis :

In HCl, hydrolysis yields 4-chlorobenzamide through protonation of the imidate nitrogen, rendering the carbonyl carbon more susceptible to water attack .

Nucleophilic Substitution Reactions

The imidate group acts as an electrophilic center, enabling substitution with diverse nucleophiles:

Key Observations :

-

Reactions with primary amines (e.g., ethylamine) proceed rapidly at 25°C, generating substituted amidines .

-

Steric hindrance significantly reduces reactivity with bulky nucleophiles like tert-butanol .

Cyclization Reactions

This compound participates in intramolecular cyclization to form heterocyclic compounds:

-

Benzoxazole Formation :

Reacting with o-aminophenol in the presence of lead tetraacetate yields 2-(4-chlorophenyl)benzo[d]oxazole via Schiff base formation and subsequent oxidative cyclization . -

Quinazoline Derivatives :

Under reflux with ammonium acetate, it forms 4-chloroquinazoline through condensation and ring closure .

Electrophilic Aromatic Substitution

The chlorine substituent on the benzene ring directs electrophiles to the meta position:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 50°C | 4-Chloro-3-nitrobenzimidate | 62% |

| Sulfonation | SO3/H2SO4, 100°C | 4-Chloro-3-sulfobenzimidate | 55% |

Note : The electron-withdrawing chlorine group deactivates the ring, necessitating vigorous conditions .

Comparative Reactivity

This compound exhibits distinct reactivity compared to analogous compounds:

Mechanistic Insights

Scientific Research Applications

Synthesis of Bioactive Compounds

Ethyl 4-chlorobenzimidate hydrochloride is frequently employed as a reagent in the synthesis of bioactive molecules. For example, it has been utilized to prepare arylbenzoxazole derivatives which exhibit anti-psoriatic activities. In a study, derivatives synthesized from this compound were evaluated using an imiquimod-induced psoriatic mouse model, demonstrating significant therapeutic effects by reducing erythema and skin thickness .

Pharmaceutical Development

The compound plays a crucial role in pharmaceutical research, particularly in the development of drugs targeting various medical conditions. Notably, it has been used as an intermediate in the synthesis of reversible selective MAO-A inhibitors, such as moclobemide, which are significant in treating depression and anxiety disorders .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound finds applications in the agrochemical industry. It is involved in the synthesis of herbicides and pesticides, contributing to agricultural productivity by providing effective solutions for pest control .

Anti-Psoriatic Activity Study

A detailed study evaluated the efficacy of compounds derived from this compound in treating psoriasis. The synthesized benzoxazole derivatives were administered both topically and orally to mice, showing a marked reduction in psoriasis severity as measured by the Psoriasis Area Severity Index (PASI). Histological examinations revealed reduced hyperkeratosis and inflammation in treated groups compared to controls .

| Group Number | Treatment Description | PASI Score Reduction |

|---|---|---|

| Group I | Negative Control | N/A |

| Group II | Model Control | N/A |

| Group III | Clobetasol Cream | Significant |

| Group IV | Topical MCBA | Moderate |

| Group V | Topical CBA | Significant |

Synthesis of MAO-A Inhibitors

Research has demonstrated that derivatives synthesized from this compound can act as MAO-A inhibitors. These compounds were tested for their ability to inhibit monoamine oxidase activity, showing promising results that support their potential use in treating mood disorders .

Mechanism of Action

The mechanism of action of Ethyl 4-Chlorobenzimidate Hydrochloride involves its reactivity as an electrophile. The compound can react with nucleophiles to form substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between Ethyl 4-Chlorobenzimidate Hydrochloride and its analogs:

Key Observations:

- Reactivity: this compound’s imidate group enables nucleophilic attack, forming heterocycles like benzoxazoles and quinazolinones . In contrast, 4-Ethylbenzyl Chloride (a benzyl halide) undergoes electrophilic substitutions or alkylation reactions .

- Polarity and Solubility: The hydrochloride salt form enhances water solubility compared to non-ionic analogs like 4-Ethylbenzyl Chloride. Ethyl 4-(3-Pyrrolidinylmethoxy)benzoate Hydrochloride’s pyrrolidine group further increases polarity, influencing its pharmacokinetic profile .

- Biological Activity : Ethyl 4-Chlorobenzimidate-derived benzoxazoles exhibit anti-psoriatic activity, while 4-Methylbenzimidamide derivatives are explored for antimicrobial properties due to their amidine functionality .

Biological Activity

Ethyl 4-Chlorobenzimidate Hydrochloride (CAS No. 40546-41-6) is an important compound in organic synthesis, particularly in the pharmaceutical and material science industries. Its biological activity has garnered attention due to its potential applications in drug development and chemical research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzimidate functional group, which contributes to its reactivity and biological properties. The molecular formula is C_9H_10ClN_2O_2, and it has a molecular weight of 216.64 g/mol. The compound is typically synthesized through the reaction of 4-chlorobenzonitrile with ethanol in the presence of hydrogen chloride gas .

The mechanism of action for this compound primarily involves its role as an electrophile in nucleophilic substitution reactions. It can react with various nucleophiles, leading to the formation of substituted products. This reactivity is enhanced by the electron-withdrawing chlorine atom, which increases electrophilicity and facilitates interactions with biological macromolecules such as proteins and nucleic acids .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. In a study examining its effects on bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values varied depending on the bacterial strain, demonstrating its potential as an antimicrobial agent .

Cytotoxicity

This compound has been assessed for cytotoxic effects on various cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective concentrations for therapeutic applications .

Case Studies

- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of this compound derivatives. The derivatives exhibited enhanced cytotoxicity compared to the parent compound, suggesting that structural modifications can improve biological activity .

- Antimicrobial Efficacy : Another investigation focused on synthesizing new benzimidate derivatives based on this compound. These derivatives showed improved antimicrobial properties against resistant strains of Staphylococcus aureus, highlighting the compound's versatility in drug design .

Research Findings

Safety and Toxicology

While this compound shows promising biological activities, safety assessments are crucial. The compound can cause skin irritation and respiratory issues upon exposure, necessitating appropriate handling precautions in laboratory settings . Toxicological studies should be conducted to establish safe dosage levels for potential therapeutic applications.

Q & A

Q. What analytical techniques are recommended for characterizing the purity of Ethyl 4-Chlorobenzimidate Hydrochloride?

High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard for assessing compound integrity, as demonstrated in related ethyl ester hydrochlorides . Complementary methods include nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation. Ensure calibration with certified reference materials and adherence to ICH guidelines for reproducibility .

Q. How should researchers safely handle and store this compound in laboratory settings?

Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective clothing to avoid skin/eye contact. Store at -20°C in anhydrous conditions to prevent hydrolysis. Safety protocols for similar hydrochlorides emphasize avoiding inhalation and maintaining ergonomic workspaces .

Q. What synthetic routes are commonly employed to prepare this compound?

A two-step approach is typical: (1) condensation of 4-chlorobenzimidic acid with ethanol under acidic conditions, followed by (2) hydrochloride salt formation via HCl gas bubbling. Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields using Dean-Stark traps for azeotropic water removal .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

Apply a 2<sup>k</sup> factorial design to evaluate variables like temperature, catalyst concentration, and solvent polarity. For example, a study on hydroxyzine hydrochloride tablets used kinetic analysis to identify optimal dissolution parameters, which can be adapted for reaction condition screening . Statistical tools (e.g., ANOVA) help isolate significant factors and reduce experimental noise.

Q. What strategies address contradictory data in kinetic studies of this compound’s reactivity?

Contradictions often arise from solvent polarity effects or side reactions. Use control experiments (e.g., isotopic labeling) to trace byproducts. Replicate studies under inert atmospheres to rule out oxidation. Advanced statistical models, such as multivariate regression, can reconcile discrepancies by weighting variables like pH and ionic strength .

Q. How do researchers investigate the interaction mechanisms of this compound with biological targets?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd, IC50). For example, dabigatran ethyl ester hydrochloride’s thrombin inhibition was characterized via crystallography to map hydrophobic interactions (e.g., Ile 128, Met 154) . Molecular dynamics simulations further predict binding stability under physiological conditions .

Q. What methodologies validate the stability of this compound under varying pH conditions?

Conduct accelerated stability studies using USP buffers (pH 1.2–7.4) at 40°C/75% RH. Monitor degradation via HPLC-MS to identify hydrolytic or oxidative pathways. For related benzodiazepine hydrochlorides, pH-dependent stability correlated with chloride counterion mobility .

Methodological Best Practices

Q. How should raw data from this compound experiments be documented?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

What criteria define a robust research question for studies involving this compound?

A well-formulated question specifies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.